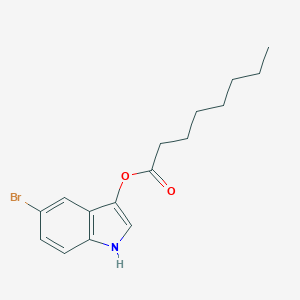

5-bromo-1H-indol-3-yl octanoate

Descripción

5-Bromo-1H-indol-3-yl octanoate is an ester derivative of indole, featuring a bromine substituent at the 5-position of the indole ring and an octanoate (C8) chain at the 3-position. This compound combines the aromatic heterocyclic structure of indole with the lipophilic properties of a medium-chain fatty acid ester. Indole derivatives are widely studied for their biological activities, including roles in neurotransmission, antimicrobial properties, and enzyme inhibition .

The octanoate chain likely contributes to increased lipid solubility, influencing bioavailability and membrane permeability in biological systems.

Propiedades

IUPAC Name |

(5-bromo-1H-indol-3-yl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO2/c1-2-3-4-5-6-7-16(19)20-15-11-18-14-9-8-12(17)10-13(14)15/h8-11,18H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMJWOASOGSCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564412 | |

| Record name | 5-Bromo-1H-indol-3-yl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133950-69-3 | |

| Record name | 5-Bromo-1H-indol-3-yl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of Indole

The preparation of 5-bromoindole serves as the foundational step for synthesizing 5-bromo-1H-indol-3-yl octanoate. A widely cited method involves electrophilic aromatic substitution using bromine under controlled conditions.

Key Reaction Conditions :

-

Substrate : Indole dissolved in dimethylformamide (DMF).

-

Bromination Agent : Liquid bromine added dropwise at -5°C to 0°C to minimize side reactions.

-

Post-Reaction Processing : The crude product is purified via steam distillation, achieving >98% purity.

Optimization Insights :

-

Maintaining temperatures below 0°C during bromine addition reduces polybromination byproducts.

-

Steam distillation at 110–120°C effectively separates 5-bromoindole from unreacted starting material and dimeric impurities.

Functionalization at the 3-Position of 5-Bromoindole

Hydroxylation Strategies

Introducing a hydroxyl group at the 3-position of 5-bromoindole is critical for subsequent esterification. While direct hydroxylation of indole derivatives is challenging, indirect methods such as Vilsmeier-Haack formylation followed by oxidation have been proposed:

-

Formylation : Treating 5-bromoindole with phosphorus oxychloride (POCl₃) and DMF introduces a formyl group at the 3-position.

-

Oxidation : The formyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

-

Reduction to Alcohol : The carboxylic acid is reduced to 3-hydroxy-5-bromoindole using lithium aluminum hydride (LiAlH₄).

Challenges :

-

Low yields (~40–50%) in the oxidation step due to side reactions.

-

Sensitivity of the hydroxyl group to aerial oxidation necessitates inert atmosphere handling.

Esterification of 3-Hydroxy-5-Bromoindole

Steglich Esterification

The Steglich reaction is a preferred method for esterifying sensitive substrates like 3-hydroxy-5-bromoindole.

Reaction Protocol :

-

Reagents : Octanoic acid (1.2 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Solvent : Dichloromethane (DCM) at 0°C to room temperature.

Advantages :

-

Mild conditions preserve the integrity of the indole ring and bromine substituent.

-

DMAP catalyzes the reaction efficiently, minimizing side products.

Acid-Catalyzed Fischer Esterification

For industrial-scale production, Fischer esterification offers cost-effective advantages:

Conditions :

-

Catalyst : Sulfuric acid (H₂SO₄, 5 mol%).

-

Solvent : Excess octanoic acid acts as both reactant and solvent.

-

Temperature : Reflux at 150–160°C for 12–16 hours.

Limitations :

-

Prolonged heating may degrade the indole ring.

-

Requires rigorous purification to remove residual acid.

Industrial-Scale Production and Purification

Recrystallization Techniques

Post-esterification, the crude product is purified via recrystallization:

Solvent System : Ethyl acetate/hexane (1:3 v/v).

Purity : >99% by HPLC.

Continuous Flow Synthesis

Recent advancements in flow chemistry enable scalable production:

Parameters :

-

Reactor Type : Microfluidic tubular reactor.

-

Residence Time : 30 minutes at 100°C.

Comparative Analysis of Esterification Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Steglich Esterification | 85 | 99 | Moderate | Low |

| Fischer Esterification | 70 | 95 | High | High |

| Flow Chemistry | 80 | 98 | Very High | Moderate |

Key Observations :

-

Steglich esterification is optimal for small-scale, high-purity applications.

-

Fischer methods prioritize cost-efficiency for bulk production.

-

Flow chemistry balances yield and scalability but requires significant capital investment.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-1H-indol-3-yl octanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-bromo-1H-indole-3-carboxylic acid and octanol.

Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Substitution: Common reagents include organometallic compounds like Grignard reagents or palladium-catalyzed cross-coupling reactions.

Major Products Formed

Hydrolysis: 5-Bromo-1H-indole-3-carboxylic acid and octanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Enzyme Activity Detection

5-Bromo-1H-indol-3-yl octanoate acts as a chromogenic substrate for esterases, particularly those with C8 activity. Upon hydrolysis, it produces a blue precipitate of 5-bromo-1H-indole-3-ol, allowing for visual detection and quantification of esterase activity. This property is crucial in various biochemical assays where monitoring enzyme activity is essential .

Drug Discovery

The compound's ability to serve as an esterase substrate has sparked interest in its potential applications within drug discovery. Researchers are exploring its use in developing new therapeutic agents by studying enzyme kinetics and substrate specificity. The chromogenic nature of this compound facilitates real-time monitoring of enzymatic reactions, which is invaluable in screening potential drug candidates .

Microbiological Applications

In microbiology, the compound is utilized to measure esterase activity in microbial samples. This application helps in assessing microbial metabolism and enzyme production, providing insights into microbial physiology and ecology .

Case Study 1: Esterase Activity Assay

In a study aimed at characterizing esterase enzymes from various sources, researchers utilized this compound as a substrate to evaluate enzyme kinetics. The results demonstrated that different esterases exhibited varying levels of activity against this substrate, highlighting its utility in differentiating enzyme types based on their substrate specificity.

Case Study 2: Drug Development Screening

A research team investigating novel anti-infective agents incorporated this compound into their screening assays to identify compounds that inhibit esterase activity in pathogenic bacteria. The chromogenic response allowed for rapid assessment of compound efficacy, leading to the identification of several promising candidates for further development .

Mecanismo De Acción

The primary mechanism of action of 5-bromo-1H-indol-3-yl octanoate involves its cleavage by esterases. The compound acts as a substrate for these enzymes, and upon enzymatic cleavage, it produces a blue precipitate. This reaction is used to measure esterase activity in various biological samples . The molecular targets are the active sites of esterases, where the ester bond is hydrolyzed, leading to the formation of the blue precipitate .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogs

Ethyl Octanoate

- Structure: Ethyl ester of octanoic acid.

- Applications: Widely used in food and fragrance industries for its fruity, pineapple-like aroma. Ethyl octanoate is a key volatile compound in wines and ciders, contributing to flavor profiles .

- Its smaller molecular weight (172.27 g/mol vs. ~338.2 g/mol for the bromo-indole derivative) also reduces lipophilicity .

Methyl Octanoate

- Structure: Methyl ester of octanoic acid.

- Applications : Used as a biodiesel component and analytical standard. Its high volatility complicates recovery in automated sample preparation methods .

- Comparison: The absence of the brominated indole ring limits its utility in medicinal chemistry. Methyl octanoate’s simpler structure also results in lower boiling and melting points compared to 5-bromo-1H-indol-3-yl octanoate .

Methyl 2-(5-Bromo-1H-indol-3-yl)acetate

Brominated Indole Derivatives

5-Bromo-L-tryptophan

- Structure: Brominated tryptophan with an amino acid backbone.

- Applications : Studied for its role in protein engineering and as a precursor in neurotransmitter synthesis .

- Comparison: The carboxylic acid group in 5-bromo-L-tryptophan contrasts with the ester group in this compound, affecting solubility and metabolic pathways .

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl Acetate

Data Table: Key Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Distinctive Features |

|---|---|---|---|---|

| This compound | C₁₆H₁₉BrNO₂ | ~338.2 | Pharmaceutical intermediates | Brominated indole, lipophilic ester |

| Ethyl octanoate | C₁₀H₂₀O₂ | 172.27 | Food flavoring, fragrances | Volatile, fruity aroma |

| Methyl octanoate | C₉H₁₈O₂ | 158.24 | Biodiesel, analytical chemistry | High volatility |

| 5-Bromo-L-tryptophan | C₁₁H₁₁BrN₂O₂ | 291.12 | Protein engineering, neuroscience | Amino acid backbone |

| Methyl 2-(5-bromo-1H-indol-3-yl)acetate | C₁₁H₁₀BrNO₂ | 268.11 | Synthetic intermediate | Reactive acetate group |

Research Findings and Industrial Relevance

Flavor and Fragrance Industry

Ethyl octanoate is a benchmark compound in this sector, with concentrations in fermented beverages (e.g., cider) correlating with strain-specific metabolic activity .

Pharmaceutical and Biomedical Research

Brominated indoles are explored for their bioactivity. For example, 5-bromo-L-tryptophan is implicated in modulating serotonin pathways , while methyl indole esters serve as precursors for anticancer agents . The octanoate chain in this compound may enhance blood-brain barrier penetration, making it relevant in neuropharmacology, though specific studies are lacking .

Analytical Challenges

Methyl octanoate’s volatility complicates its recovery in automated workflows, a problem less pronounced in this compound due to its higher molecular weight and lower volatility .

Actividad Biológica

5-Bromo-1H-indol-3-yl octanoate is a synthetic compound that has garnered attention for its biological activity, particularly as a substrate for esterases. This article provides a detailed overview of its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound has the molecular formula C16H20BrNO2 and a molar mass of approximately 338.24 g/mol. Its structure features a bromine atom at the 5-position of the indole ring and an octanoate group at the 3-position. This unique configuration contributes to its biochemical properties, particularly its role as a chromogenic substrate in enzyme assays.

Biological Activity

Esterase Substrate Activity

The primary biological activity of this compound lies in its function as a substrate for various esterases, particularly those exhibiting C8 esterase activity. Upon hydrolysis by these enzymes, the compound releases 5-bromo-1H-indole-3-ol and octanoic acid, resulting in a chromogenic response that can be visually detected as a blue precipitate. This characteristic is exploited in biochemical assays to measure esterase activity in biological samples.

Applications in Drug Discovery

Due to its ability to serve as an esterase substrate, this compound is being explored for potential applications in drug discovery. Researchers are investigating its utility in developing assays that can screen for esterase inhibitors or modulators, which could have therapeutic implications in various diseases where esterase activity is altered.

The hydrolysis reaction involving this compound is significant for understanding enzyme kinetics and specificity. The reaction can be summarized as follows:

This enzymatic cleavage not only facilitates the quantification of esterase activity but also provides insights into the mechanisms through which esterases interact with substrates.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various research contexts:

- Esterase Activity Assays : In one study, researchers utilized this compound to develop a sensitive assay for measuring esterase activity in microbial samples. The assay demonstrated high specificity and sensitivity, enabling real-time monitoring of enzyme kinetics.

- Enzyme Interaction Studies : Another investigation focused on the interaction kinetics between this compound and different esterase enzymes. The findings revealed variations in reaction rates based on enzyme concentration and substrate availability, providing valuable data for enzyme characterization.

Limitations and Future Directions

While this compound shows promise as a research tool, certain limitations exist:

- Specificity : The compound's interaction with non-target enzymes may lead to background noise in assays.

- Stability : It is sensitive to light and should be stored at temperatures below -15°C to maintain its integrity.

Ongoing research aims to enhance the specificity of this substrate through structural modifications and to explore its broader applications in pharmacological studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-bromo-1H-indol-3-yl octanoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves esterification of 5-bromo-1H-indol-3-ol with octanoyl chloride or octanoic acid derivatives. Key steps include:

- Activation of carboxylic acids : Use coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to minimize side reactions .

- Solvent selection : Acetonitrile or THF under basic conditions (e.g., DIPEA) enhances reaction efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures removal of unreacted indole or octanoate precursors .

Q. Which analytical techniques are most suitable for characterizing this compound, and how do they address structural challenges?

- Methodological Answer :

- GC-MS : Derivatize octanoate to isobutyl esters for improved sensitivity (LLOQ: 0.43 μM) and specificity via fragments at m/z 127.1 and 145.1 .

- NMR : ¹H and ¹³C NMR confirm indole proton environments and ester linkage integrity. 2D experiments (COSY, HSQC) resolve overlapping signals in aromatic regions .

- X-ray crystallography : SHELX software refines crystal structures, though challenges arise from low symmetry or twinning in indole derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation (based on structurally similar indole esters) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Emergency response : Maintain access to emergency contacts and SDS documentation for spill management .

Advanced Research Questions

Q. How can GC-MS with isobutyl ester derivatization enhance pharmacokinetic studies of this compound, particularly in plasma enrichment analysis?

- Methodological Answer :

- Derivatization : Isobutylation reduces background noise compared to methylation, enabling precise quantification of octanoate enrichment in plasma (deviation <20% vs. −28.5% for mixed-nutrient conditions) .

- Stable isotope protocols : Use ¹³C-labeled octanoate to trace metabolic pathways, accounting for lipogenesis interference from glucose in mixed diets .

Q. What insights do FadD mutations in E. coli provide for studying octanoate metabolism, and how might this apply to biodegradation of this compound?

- Methodological Answer :

- Enzyme engineering : FadD mutants with enhanced activity on medium-chain fatty acids (e.g., octanoate) improve growth rates in ΔfadR strains, suggesting potential for biodegradation studies .

- Assay design : Monitor acyl-CoA production via AMP-coupled assays to quantify enzymatic degradation rates, though high background in octanoate assays requires careful normalization .

Q. How do structural elucidation challenges for indole derivatives inform crystallographic analysis of this compound?

- Methodological Answer :

- Crystallization : Optimize solvent systems (e.g., DMSO/water) to overcome poor crystal formation due to the bulky octanoate chain.

- Refinement : SHELXL handles twinning and disorder common in halogenated indoles, but manual validation of electron density maps is critical .

Q. What experimental approaches validate hypothesized biological activities of this compound, based on structurally related indole derivatives?

- Methodological Answer :

- Receptor binding assays : Test affinity for serotonin (5-HT) receptors using radioligand displacement (e.g., 5-HT₇/5-HT₂ₐ) with Kᵢ values <50 nM as benchmarks .

- In vitro models : Use endometriosis cell lines (e.g., Ishikawa) to assess anti-proliferative effects, referencing related 5-bromoindole derivatives .

Q. How can contradictions in octanoate enrichment data during metabolic studies be methodologically resolved?

- Methodological Answer :

- Controlled diets : Standardize pre-study fasting and use isoenergetic diets to minimize variability from endogenous lipid synthesis .

- Multi-tracer designs : Combine ¹³C-octanoate with ²H-glucose to quantify lipogenesis contributions, reducing enrichment discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.